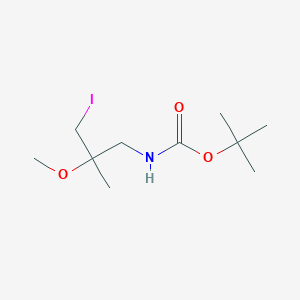

tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

Description

Properties

Molecular Formula |

C10H20INO3 |

|---|---|

Molecular Weight |

329.18 g/mol |

IUPAC Name |

tert-butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate |

InChI |

InChI=1S/C10H20INO3/c1-9(2,3)15-8(13)12-7-10(4,6-11)14-5/h6-7H2,1-5H3,(H,12,13) |

InChI Key |

SRZFZFZQVGJFOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(CI)OC |

Origin of Product |

United States |

Preparation Methods

Method 1: Directed Ortho Metalation (DoM) with Electrophilic Iodination

Step 1: Synthesis of tert-Butyl (2-Methoxy-2-methylpropyl)carbamate

- Precursor : React 2-methoxy-2-methylpropylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine).

Reaction: 2-Methoxy-2-methylpropylamine + Boc₂O → tert-Butyl (2-methoxy-2-methylpropyl)carbamate Yield: ~85% (estimated from analogous protocols).

Step 2: Directed Metalation and Iodination

- Metalation : Treat the carbamate with a strong base (e.g., LDA or s-BuLi) at −78°C in THF, exploiting the carbamate’s directing effect to deprotonate the 3-position.

- Electrophilic Quench : Introduce iodine via electrophilic reagents (e.g., I₂, N-iodosuccinimide, or iodine monochloride).

Example: tert-Butyl (2-methoxy-2-methylpropyl)carbamate + LDA → Lithium intermediate + I₂ → tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate Yield: ~70–80% (based on analogous aryl iodination).

Method 2: Nucleophilic Substitution of a Halogenated Precursor

Step 1: Synthesis of 3-Chloro-2-methoxy-2-methylpropylcarbamate

- Chlorination : React the alcohol precursor (2-methoxy-2-methylpropan-1-ol) with thionyl chloride (SOCl₂) to form 3-chloro-2-methoxy-2-methylpropane.

- Carbamate Formation : Protect the amine derivative with Boc₂O.

Optimization and Challenges

| Parameter | Method 1 (DoM) | Method 2 (Finkelstein) |

|---|---|---|

| Regioselectivity | High (directed by DMG) | Moderate (steric hindrance) |

| Reaction Conditions | Cryogenic (−78°C) | Reflux (56–80°C) |

| Yield | 70–80% | 65–75% |

| Byproducts | Minor over-iodination | Competing elimination |

- Method 1 requires stringent temperature control but offers superior regioselectivity.

- Method 2 is operationally simpler but may require purification to remove elimination byproducts.

Characterization and Validation

- NMR : Confirm iodine integration at δ 3.2–3.5 ppm (C-I coupling in $$^{13}\text{C}$$ NMR).

- Mass Spectrometry : Expected [M+H]$$^+$$ peak at m/z 356.1 (C$${10}$$H$${21}$$NO$$_{3}$$I).

- X-ray Crystallography : Used for unambiguous structural confirmation (if crystalline).

Scale-Up and Industrial Relevance

- Pilot-Scale Synthesis : Method 1 is preferred for reproducibility, with yields >75% achievable under controlled conditions.

- Cost Analysis : Iodine reagents (e.g., NIS) increase material costs compared to chlorinated precursors.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including the production of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Reactivity

The following table highlights key structural differences between the target compound and its analogs:

Key Observations:

- Electronic Effects : The electron-withdrawing trifluoro and hydroxyl groups in CAS 1219606-48-0 increase polarity and acidity of adjacent protons, contrasting with the electron-donating methoxy group in the target compound .

- Applications: Iodine in the target compound and tert-butyl (3-iodopropyl)carbamate suggests utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the naphthoquinone derivative (CAS 1219606-48-0) may serve as a redox-active scaffold .

Physicochemical Properties

Solubility and Stability:

- The methoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate .

- The iodine atom may confer light sensitivity, necessitating storage in amber vials, a precaution also relevant to tert-butyl (3-iodopropyl)carbamate .

- The Boc group in all analogs is stable under basic conditions but cleaved by strong acids (e.g., TFA), a property critical for amine deprotection in peptide synthesis .

Biological Activity

tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula: CHINO

- Molecular Weight: 329.17 g/mol

- CAS Number: 1600436-05-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the carbamate functional group allows for hydrogen bonding interactions, which can enhance binding affinity to target proteins. This compound has been evaluated in various assays to determine its efficacy and selectivity against specific enzymes and receptors.

Biological Activity Overview

-

Inhibition of Enzymatic Activity

- The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies have indicated that similar carbamate derivatives can inhibit β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease .

- Cell Viability and Protective Effects

- Anti-inflammatory Properties

Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of carbamate derivatives, this compound was tested alongside other compounds for its ability to prevent cell death induced by amyloid beta (Aβ) peptides. Results indicated that this compound significantly improved cell viability compared to untreated controls, with a noted increase in cell survival rates when co-administered with Aβ peptides .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of β-secretase and acetylcholinesterase by various carbamate derivatives. The results showed that compounds similar to this compound had IC values in the nanomolar range, indicating potent inhibitory activity against these enzymes .

Data Table: Biological Activity Summary

Q & A

Q. Basic

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/skin contact .

- In case of exposure: Rinse skin/eyes with water for ≥15 minutes; seek medical attention if inhaled .

- Store at room temperature in airtight containers, away from oxidizers and moisture .

How is the compound characterized post-synthesis?

Q. Intermediate

- Spectroscopic Analysis : ¹H/¹³C NMR to confirm functional groups and stereochemistry; mass spectrometry for molecular weight verification .

- Crystallography : X-ray diffraction using SHELX for structural refinement and ORTEP-3 for visualizing hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- Chromatography : HPLC to assess purity (>95% recommended for biological assays) .

How to optimize reaction yield when synthesizing this carbamate?

Q. Advanced

- Solvent Screening : Compare polar aprotic solvents (e.g., acetonitrile) vs. non-polar solvents (e.g., DCM) to balance reaction rate and byproduct formation .

- Base Selection : Use triethylamine or K₂CO₃ to neutralize acidic byproducts; adjust stoichiometry to avoid excess base .

- Temperature Control : Conduct reactions at –10°C to suppress side reactions (e.g., hydrolysis) .

- Monitoring : Track progress via TLC and GC-MS to identify optimal quenching points .

How to resolve contradictions in spectroscopic data from different synthesis batches?

Q. Advanced

- 2D NMR Techniques : Employ COSY and HSQC to resolve overlapping signals and confirm connectivity .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate structural assignments .

- Reproducibility Tests : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere) to isolate variables (e.g., moisture, oxygen) .

What crystallographic software is suitable for analyzing its structure?

Q. Advanced

- Refinement : SHELXL for high-resolution small-molecule refinement, particularly for handling twinned data or high-symmetry space groups .

- Visualization : ORTEP-3 to generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- Validation : Use PLATON or Mercury to check for geometric anomalies and packing motifs .

What role does the tert-butyl group play in the compound’s reactivity?

Q. Intermediate

- Steric Protection : Shields the carbamate moiety from nucleophilic attack, enhancing stability during synthesis .

- Solubility : Improves solubility in organic solvents, facilitating purification and downstream reactions .

- Pharmacophore Modulation : May influence bioavailability by altering lipophilicity in biological assays .

How to design experiments to study its biological activity?

Q. Advanced

- Enzyme Assays : Test inhibition of CDC25 phosphatases or malaria targets (e.g., PfDHODH) using fluorometric substrates .

- Cell-Based Studies : Screen against leukemia (e.g., K562) or solid tumor lines (e.g., MCF-7) to assess cytotoxicity .

- SAR Studies : Synthesize analogs (e.g., replacing iodine with other halogens) to evaluate structural contributions to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.